N-Methylphenethylamine

Catalog No.
S583553
CAS No.
589-08-2
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylphenethylamine

CAS Number

589-08-2

Product Name

N-Methylphenethylamine

IUPAC Name

N-methyl-2-phenylethanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

SASNBVQSOZSTPD-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1-Phenyl-2-methylamino-aethan;alpha-Phenyl-beta-methylaminoethane;N-(Phenylethyl)methylamine;N-Methyl-2-phenylethanamine;N-Methylbenzeneethanamine;N-Methyl-beta-phenethylamine;N-Methyl-beta-phenylaethylamin;N-Methyl-beta-phenylethylamine

Canonical SMILES

CNCCC1=CC=CC=C1

Chemical Properties and Occurrence:

N-Methylphenethylamine (N-MPEA), also known as phenethylamine or beta-phenylethylamine, is a simple organic compound with the chemical formula C9H13N. It is a colorless to yellow liquid with a characteristic amine-like odor . It is naturally found in trace amounts in various plants, including chocolate, coffee, and green tea .

Potential Biological Functions:

N-MPEA has been studied for its potential role in various biological functions. Some studies suggest it may act as a neuromodulator in the central nervous system, potentially affecting mood, arousal, and cognition . However, the specific mechanisms of action and its physiological significance remain unclear.

Research Applications:

  • Neurochemistry: N-MPEA is used in research to investigate its potential role in various neurochemical processes, including the release and reuptake of other neurotransmitters like dopamine and serotonin .
  • Drug Development: Due to its structural similarity to some psychoactive drugs, N-MPEA has been used to develop new medications targeting specific neurotransmitter systems. However, further research is needed to evaluate its potential therapeutic efficacy and safety .
  • Comparative Studies: N-MPEA serves as a reference molecule in research comparing the properties and effects of various structurally related compounds, including both natural and synthetic neuroactive substances .

N-Methylphenethylamine is a naturally occurring trace amine and neuromodulator derived from phenethylamine. It is identified by its molecular formula C9H13NC_9H_{13}N and has a CAS number of 589-08-2. This compound exists as a colorless liquid and is characterized by its weak basicity, with a pK_a of approximately 10.14 . N-Methylphenethylamine is biosynthesized in humans through the action of the enzyme phenylethanolamine N-methyltransferase, which catalyzes the N-methylation of phenethylamine .

The mechanism of action of NMPEA is still being explored. Due to its structural similarity to amphetamine, NMPEA is thought to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in the regulation of neurotransmitter release []. This interaction may influence dopamine and norepinephrine signaling, potentially affecting mood, cognition, and behavior. Further research is needed to fully understand the specific mechanisms by which NMPEA exerts its effects.

Physical and Chemical Properties

  • Molecular Formula: C9H13N []
  • Molar Mass: 135.21 g/mol []
  • Appearance: Colorless to yellow liquid []
  • Density: 0.93 g/mL []
  • Boiling Point: 203 °C []
  • Flash Point: 73 °C []
  • Solubility: Slightly soluble in water, slightly soluble in alcohol and ether []

NMPEA is present in trace amounts in the human body and is not generally considered a safety hazard under normal conditions. However, due to its structural similarity to amphetamine, high doses of NMPEA may have stimulant-like effects, and its potential toxicity at high doses requires further investigation [].

, primarily involving its interactions with monoamine oxidases (MAOs). It is metabolized by both MAO-A and MAO-B, with a higher affinity for MAO-B, which leads to its rapid degradation into less active metabolites . The compound can also participate in N-methylation reactions, similar to other amines.

N-Methylphenethylamine exhibits biological activity as a neuromodulator and has been shown to act as an agonist for human trace amine-associated receptor 1. Its pharmacological profile includes pressor effects, although it is significantly less potent than epinephrine, being approximately 1/350th as effective . The compound's rapid metabolism by monoamine oxidases contributes to its short-lived effects in the body.

Several methods have been developed for the synthesis of N-Methylphenethylamine:

  • Conversion from Phenethylamine: An early synthesis method involves converting phenethylamine into its para-toluenesulfonamide, followed by N-methylation using methyl iodide and subsequent hydrolysis of the sulfonamide .
  • Trifluoroacetamide Method: A more recent approach starts with the conversion of phenethylamine to its trifluoroacetamide, which is then N-methylated and hydrolyzed .
  • Natural Sources: N-Methylphenethylamine is also found in various plant species, particularly in certain Acacia species where it can be present in high concentrations .

N-Methylphenethylamine has potential applications in pharmacology due to its neuromodulatory properties. It may serve as a precursor in the synthesis of other psychoactive compounds or be used in research related to neurotransmission and receptor interactions. Its presence in foodstuffs suggests possible implications for dietary influences on mood and cognition .

Studies indicate that N-Methylphenethylamine interacts significantly with trace amine-associated receptors. Its role as a substrate for monoamine oxidases indicates that it may influence levels of other neurotransmitters by modulating their degradation rates. Research has shown that when monoamine oxidase activity is inhibited, more N-Methylphenethylamine can be produced from phenethylamine, enhancing its effects .

N-Methylphenethylamine shares structural similarities with several other compounds, notably:

CompoundStructure SimilarityUnique Features
PhenethylamineDirect precursorFound widely in plants; basic neuromodulator
AmphetaminePositional isomerStronger stimulant effects; used clinically
N-MethyltyramineStructural analogShares some pharmacological properties; derived from tyramine
MethamphetamineStructural variantMore potent central nervous system stimulant

N-Methylphenethylamine's uniqueness lies in its specific interactions with trace amine receptors and its relatively mild stimulant properties compared to more potent analogs like amphetamine and methamphetamine .

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.104799419 g/mol

Monoisotopic Mass

135.104799419 g/mol

Boiling Point

206.0 °C

Heavy Atom Count

10

LogP

1.91 (LogP)

UNII

02N4V81704

Related CAS

4104-43-2 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

589-08-2

Wikipedia

N-Methylphenethylamine

Dates

Modify: 2023-08-15

Explore Compound Types